molecular formula C10H6F6O3 B2436448 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzoic acid CAS No. 2375008-65-2

3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzoic acid

Cat. No.: B2436448
CAS No.: 2375008-65-2
M. Wt: 288.145
InChI Key: IOVIMKLWUBCGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound known for its unique chemical properties. The presence of trifluoromethyl and trifluoroethoxy groups imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3-hydroxy-5-(trifluoromethyl)benzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the aromatic ring or functional groups .

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoroethoxy groups enhance its binding affinity and stability, allowing it to modulate biological processes effectively. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2,2-Trifluoroethoxy)methylbenzoic acid
  • 4-Methoxy-3-(2,2,2-trifluoroethoxy)methylbenzoic acid
  • α-(Trifluoromethyl)styrene derivatives

Uniqueness

3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzoic acid stands out due to the presence of both trifluoromethyl and trifluoroethoxy groups, which impart unique chemical properties such as enhanced stability and reactivity. These features make it particularly valuable in applications requiring high-performance materials and bioactive compounds .

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O3/c11-9(12,13)4-19-7-2-5(8(17)18)1-6(3-7)10(14,15)16/h1-3H,4H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVIMKLWUBCGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)OCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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